![molecular formula C8H17NO B14241682 Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- CAS No. 213272-98-1](/img/structure/B14241682.png)
Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-: is an organic compound with the molecular formula C8H17NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a (1R)-1,2,2-trimethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- can be achieved through several methods. One common approach involves the reaction of acetic anhydride with (1R)-1,2,2-trimethylpropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amide group can participate in substitution reactions, where the (1R)-1,2,2-trimethylpropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Acetamide: The parent compound, which lacks the (1R)-1,2,2-trimethylpropyl group.
N-Methylacetamide: A derivative where the hydrogen atom of the amide group is replaced by a methyl group.
N-Ethylacetamide: A derivative with an ethyl group replacing the hydrogen atom of the amide group.
Uniqueness: Acetamide, N-[(1R)-1,2,2-trimethylpropyl]- is unique due to the presence of the (1R)-1,2,2-trimethylpropyl group, which imparts distinct structural and chemical properties
Propriétés
Numéro CAS |
213272-98-1 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
N-[(2R)-3,3-dimethylbutan-2-yl]acetamide |
InChI |
InChI=1S/C8H17NO/c1-6(8(3,4)5)9-7(2)10/h6H,1-5H3,(H,9,10)/t6-/m1/s1 |
Clé InChI |
UHISWKXODLBRNT-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C(C)(C)C)NC(=O)C |
SMILES canonique |
CC(C(C)(C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


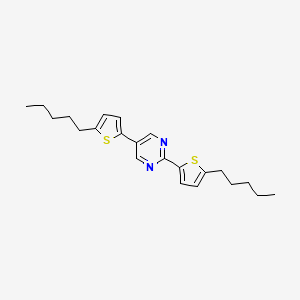
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
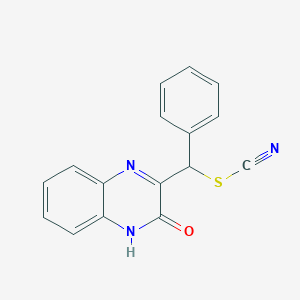
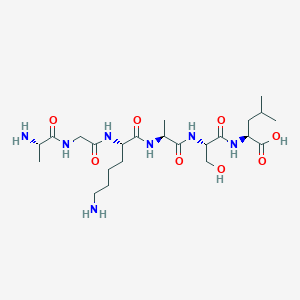

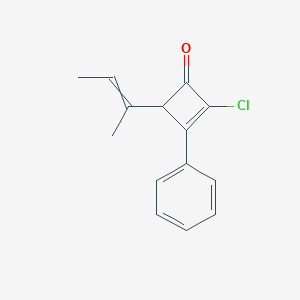

![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)
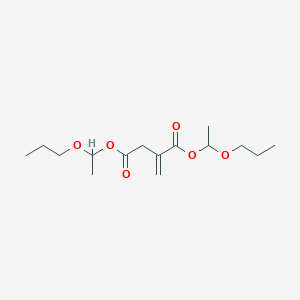

![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
